molecular formula C22H19FN2O3S B2470664 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide CAS No. 946270-33-3

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Katalognummer B2470664
CAS-Nummer: 946270-33-3
Molekulargewicht: 410.46
InChI-Schlüssel: KDQZRLUGWYWWEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide, also known as BQS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. BQS is a potent inhibitor of several enzymes, including carbonic anhydrase, which makes it a promising candidate for the development of new drugs for the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

The chemical compound N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide is involved in various synthetic pathways due to its complex structure and reactivity. For instance, tetrahydroquinoline derivatives, sharing structural similarities, have been synthesized for their potential applications in medicinal chemistry. The synthesis of tetrahydroquinoline-embedded bridged benzothiaoxazepine-1,1-dioxides involves a three-step protocol starting from N-aryl-2-fluorobenzenesulfonamides, highlighting the importance of fluorobenzenesulfonamide moieties in constructing complex heterocyclic systems (Borgohain et al., 2017). Similarly, research into quinazoline derivatives, aiming to find hybrid molecules for diuretic and antihypertensive agents, demonstrates the utility of N-substituted benzene sulfonamide derivatives in exploring pharmacological and structure-activity relationships (Rahman et al., 2014).

Antitumor Activity

Investigations into novel tetrahydroquinoline derivatives bearing biologically active sulfonamide moieties have identified new classes of antitumor agents. Certain compounds synthesized from 4-(3-oxo-cyclohex-1-enylamino)benzenesulfonamide have shown promising in vitro antitumor activity, suggesting the potential therapeutic applications of these derivatives (Alqasoumi et al., 2010).

Catalytic Applications

The catalytic potential of similar sulfonamide derivatives has been explored in various chemical transformations. For example, a rhodium-catalyzed cyanation of chelation-assisted C-H bonds using N-cyano-N-phenyl-p-methylbenzenesulfonamide highlights the utility of sulfonamide derivatives in facilitating the synthesis of benzonitrile derivatives, demonstrating the versatility of these compounds in organic synthesis (Chaitanya et al., 2013).

Pro-apoptotic Effects in Cancer Cells

The study of sulfonamide derivatives has also extended into cancer research, where compounds bearing the sulfonamide fragment have been synthesized to investigate their pro-apoptotic effects on cancer cells. These studies elucidate the underlying molecular mechanisms and potential therapeutic applications of sulfonamide derivatives in cancer treatment (Cumaoğlu et al., 2015).

Antimicrobial Applications

Further, the synthesis and characterization of novel sulfonamide derivatives have been conducted with the aim of exploring their antimicrobial properties. Compounds such as 4-[(8-hydroxyquinolin-5-yl)methyl]aminobenzenesulfonamide and its oxinates have been analyzed for their antimicrobial activity against various bacterial and fungal strains, showcasing the potential of these derivatives in developing new antimicrobial agents (Vanparia et al., 2010).

Eigenschaften

IUPAC Name

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19FN2O3S/c23-18-7-4-8-20(14-18)29(27,28)24-19-10-11-21-17(13-19)9-12-22(26)25(21)15-16-5-2-1-3-6-16/h1-8,10-11,13-14,24H,9,12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQZRLUGWYWWEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C2=C1C=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)F)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-fluorobenzenesulfonamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.